molecular formula C8H7ClN2O4 B13900798 2-Chloro-6-(oxetan-3-yloxy)pyrimidine-4-carboxylic acid

2-Chloro-6-(oxetan-3-yloxy)pyrimidine-4-carboxylic acid

Cat. No.: B13900798
M. Wt: 230.60 g/mol
InChI Key: ITNCIOCQNWPHDL-UHFFFAOYSA-N
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Description

2-Chloro-6-(oxetan-3-yloxy)pyrimidine-4-carboxylic acid is a pyrimidine derivative featuring a chlorine substituent at position 2, an oxetane-3-yloxy group at position 6, and a carboxylic acid moiety at position 2. Pyrimidine-based compounds are critical intermediates in pharmaceutical chemistry, particularly in kinase inhibitor design and nucleotide analogue synthesis. The oxetane ring is a bioisostere for carbonyl or ether groups, enhancing metabolic stability and solubility compared to bulkier substituents .

Properties

Molecular Formula

C8H7ClN2O4

Molecular Weight

230.60 g/mol

IUPAC Name

2-chloro-6-(oxetan-3-yloxy)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C8H7ClN2O4/c9-8-10-5(7(12)13)1-6(11-8)15-4-2-14-3-4/h1,4H,2-3H2,(H,12,13)

InChI Key

ITNCIOCQNWPHDL-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)OC2=NC(=NC(=C2)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-Chloro-6-(oxetan-3-yloxy)pyrimidine-4-carboxylic acid

General Synthetic Strategy

The synthesis of this compound typically involves the functionalization of a pyrimidine ring bearing appropriate leaving groups, followed by nucleophilic substitution with an oxetan-3-ol derivative or its equivalent to introduce the oxetan-3-yloxy moiety at position 6. The carboxylic acid group at position 4 is either introduced via direct carboxylation or preserved from a suitably substituted precursor.

Key Synthetic Steps and Conditions

Starting Materials
  • 2,6-Dichloropyrimidine-4-carboxylic acid or its ester derivatives serve as common starting points.
  • Oxetan-3-ol or oxetan-3-yl derivatives (e.g., 1-(oxetan-3-yl)piperazine as a related oxetane source) are used for nucleophilic substitution at the 6-position.
Nucleophilic Substitution to Introduce Oxetan-3-yloxy Group

The nucleophilic substitution of the chlorine atom at the 6-position by the oxetan-3-yloxy group is achieved under basic conditions, often employing potassium carbonate as a base in polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylformamide (DMF). Reaction temperatures are typically elevated (e.g., 100 °C) to facilitate the substitution.

Example Reaction Conditions:

Parameter Details
Base Potassium carbonate (K2CO3)
Solvent N-Methyl-2-pyrrolidone (NMP) or N,N-dimethylformamide (DMF)
Temperature 100 °C
Atmosphere Inert (nitrogen)
Reaction Time Overnight (approximately 16 hours)
Workup Extraction with ethyl acetate, washing with water and brine, drying over sodium sulfate, solvent removal under reduced pressure
Purification Silica gel column chromatography (methanol:methylene chloride, 5:95)

This approach is supported by analogous syntheses of oxetane-containing pyrimidine derivatives, where the oxetan-3-yl group is introduced via nucleophilic substitution of a chloro-pyrimidine intermediate.

Carboxylic Acid Functional Group Introduction

The carboxylic acid at position 4 is either present in the starting pyrimidine or introduced via hydrolysis of ester intermediates. For example, methyl esters of pyrimidine-4-carboxylic acid derivatives can be hydrolyzed under acidic or basic conditions to yield the free acid.

Representative Synthetic Route Summary

Step Starting Material Reagents/Conditions Product Yield (%)
1 2,6-Dichloropyrimidine-4-carboxylic acid methyl ester Reaction with oxetan-3-ol or equivalent in presence of K2CO3, NMP or DMF, 100 °C, inert atmosphere This compound methyl ester ~80-90 (estimated from analogous reactions)
2 Methyl ester intermediate Hydrolysis under acidic or basic conditions This compound Quantitative to high

Alternative Methods and Related Compounds

Patents describing pyrimidine derivatives with similar substitution patterns indicate that palladium-catalyzed coupling reactions or nucleophilic aromatic substitution (SNAr) are common methodologies to install heterocyclic or oxetane substituents on the pyrimidine ring. However, for this compound specifically, direct SNAr with oxetan-3-ol under basic conditions is the most straightforward and reported approach.

Research Findings and Analysis

  • The use of potassium carbonate as a base in polar aprotic solvents at elevated temperatures is effective for introducing the oxetan-3-yloxy group via nucleophilic substitution on the pyrimidine ring.
  • The reaction proceeds with good yields (often above 80%) and clean conversion when performed under inert atmosphere to avoid side reactions.
  • Purification by silica gel chromatography using low polarity eluents (methanol/methylene chloride mixtures) yields pure product suitable for further applications.
  • Hydrolysis of ester intermediates to the free acid is a standard and reliable step, often quantitative.

Summary Table of Preparation Parameters

Aspect Details
Starting materials 2,6-Dichloropyrimidine-4-carboxylic acid or esters; oxetan-3-ol derivatives
Reaction type Nucleophilic aromatic substitution (SNAr)
Base Potassium carbonate (K2CO3)
Solvent N-Methyl-2-pyrrolidone (NMP) or N,N-dimethylformamide (DMF)
Temperature ~100 °C
Atmosphere Inert (nitrogen)
Reaction time Overnight (ca. 16 hours)
Workup Extraction, washing, drying, solvent removal
Purification Silica gel column chromatography
Yield Typically 80-90% (estimated from related syntheses)
Final step Hydrolysis of ester to carboxylic acid

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(oxetan-3-yloxy)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, oxetane-containing compounds, and carboxylic acid derivatives.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(oxetan-3-yloxy)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: The compound can affect various cellular pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Analysis

  • Oxetan-3-yloxy Group : The oxetane ring confers rigidity and moderate polarity, balancing solubility and membrane permeability. This group is less metabolically labile than larger ethers, making it advantageous in prodrug design .
  • Propynyloxyamino Group: The terminal alkyne introduces reactivity risks (e.g., polymerization, explosive peroxides) and necessitates precautions (P210, P261, P280) .
  • Trifluoromethyl Group : Strong electron-withdrawing effects increase the carboxylic acid’s acidity, enhancing metal-binding capacity in enzyme inhibitors .
  • 3-Methoxyphenyl Group : Aromaticity improves π-π stacking in biological targets, though methoxy groups may undergo demethylation in vivo .

Biological Activity

2-Chloro-6-(oxetan-3-yloxy)pyrimidine-4-carboxylic acid (CAS: 1861470-15-6) is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a chloro substituent and an oxetane moiety, which are significant for its pharmacological profile. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C8H7ClN2O4
  • Molecular Weight : 230.61 g/mol
  • IUPAC Name : this compound
  • Purity : Available in high purity (95%+) from various suppliers .

Research indicates that compounds similar to this compound may exhibit anti-inflammatory and anticancer properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

Inhibition of COX Enzymes

A study demonstrated that pyrimidine derivatives can significantly suppress COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests that this compound could be effective in managing inflammatory conditions.

Anticancer Activity

Recent research highlights the potential of pyrimidine derivatives in cancer therapy. For instance, compounds structurally related to 2-chloro-6-(oxetan-3-yloxy)pyrimidine have shown promise in inhibiting tumor growth in various cancer models. The ability to modulate key signaling pathways involved in cell proliferation and apoptosis makes these compounds candidates for further development in oncology .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are particularly noteworthy. The ability to inhibit COX enzymes can lead to reduced production of pro-inflammatory mediators such as prostaglandins, thereby alleviating symptoms associated with inflammatory diseases .

Case Studies and Research Findings

Study Findings
Study on COX InhibitionDemonstrated significant suppression of COX-2 activity with IC50 values close to celecoxib .
Anticancer ResearchShowed promising results in tumor growth inhibition in xenograft models, indicating potential for cancer treatment .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing 2-Chloro-6-(oxetan-3-yloxy)pyrimidine-4-carboxylic acid with high yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step functionalization of the pyrimidine core. For example, highlights analogous compounds synthesized via condensation of chlorinated precursors (e.g., 4-氯苯甲醛) with heterocyclic amines, followed by oxetane-group introduction through nucleophilic substitution. Key parameters include:

  • Catalysts : Use of palladium catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl group attachment).
  • Temperature : Controlled stepwise heating (e.g., 80–110°C) to avoid decomposition of the oxetane moiety.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
12-Chloropyrimidine, oxetan-3-ol, K₂CO₃, DMF, 80°C6592%
2Carboxylic acid functionalization via oxidation (KMnO₄, H₂SO₄)7895%

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., oxetane oxygen’s chemical shift at δ 4.5–5.0 ppm) .
  • LC-MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H⁺] at m/z 257.03) and assess purity .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to monitor purity >98% .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions or cellular uptake variations. Strategies include:

  • Dose-Response Profiling : Test across multiple concentrations (e.g., 1–100 μM) to identify activity thresholds .
  • Mechanistic Studies : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like bacterial TrmD or human kinases .
  • Comparative Assays : Parallel testing against standard strains (e.g., E. coli ATCC 25922) and clinical isolates to assess strain-specific efficacy .

Q. What strategies mitigate degradation of the oxetane moiety during long-term storage or in vivo studies?

  • Methodological Answer :

  • Storage : Store at −20°C under inert gas (argon) in amber vials to prevent hydrolysis .
  • Formulation : Encapsulate in liposomes or cyclodextrins to enhance stability in physiological pH .
  • Analytical Monitoring : Periodic LC-MS to detect degradation products (e.g., oxetane ring-opened derivatives) .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

  • Methodological Answer :

  • Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonding with pyrimidine N1) using Schrödinger Suite .
  • ADMET Prediction : Tools like SwissADME to optimize logP (<3) and polar surface area (>60 Ų) for bioavailability .
  • Dynamics Simulations : MD simulations (GROMACS) to assess binding stability over 100 ns trajectories .

Q. What are the environmental and safety considerations for handling this compound in laboratory settings?

  • Methodological Answer :

  • Hazard Mitigation : Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation/contact ( ).
  • Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before incineration .
  • Regulatory Compliance : Adhere to SARA Title III and EPA guidelines for chlorinated compounds .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting solubility data (e.g., DMSO vs. aqueous buffers)?

  • Methodological Answer :

  • Solubility Screening : Use nephelometry to quantify solubility in DMSO, PBS (pH 7.4), and simulated gastric fluid.
  • Co-Solvent Systems : Optimize with 10% PEG-400 to enhance aqueous solubility .
  • Documentation : Report exact buffer compositions and temperature conditions to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.